REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([O:10][CH3:11])[C:5]([F:9])=[C:6]([SH:8])[CH:7]=1.CN(C=O)C.C([O-])([O-])=O.[K+].[K+].Cl[CH2:24][C:25](=[O:31])[CH2:26][C:27]([O:29][CH3:30])=[O:28]>O>[Cl:1][C:2]1[CH:3]=[C:4]([O:10][CH3:11])[C:5]([F:9])=[C:6]([S:8][CH2:24][C:25](=[O:31])[CH2:26][C:27]([O:29][CH3:30])=[O:28])[CH:7]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
303 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=C(C1)S)F)OC
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
239 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0.204 mL
|
Type
|
reactant
|
Smiles
|
ClCC(CC(=O)OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layer was washed successively with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (EtOAc/hexane)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=C(C1)SCC(CC(=O)OC)=O)F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 402 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |